molecular formula C8H8N4 B3696885 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine CAS No. 57980-40-2

4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B3696885
CAS No.: 57980-40-2
M. Wt: 160.18 g/mol
InChI Key: LLLBQENISPVKJN-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine (C₈H₈N₄; MW 160.17 g/mol) is a heterocyclic compound featuring a pyridine ring fused to a 1,2,4-triazole moiety substituted with a methyl group at the 5-position . This compound serves as a versatile building block in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions, making it valuable for designing bioactive molecules. Its synthesis typically involves cyclocondensation reactions of pyridine-containing precursors with hydrazine derivatives .

Properties

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-6-10-8(12-11-6)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLBQENISPVKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542338
Record name 4-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57980-40-2
Record name 4-(3-Methyl-1H-1,2,4-triazol-5-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57980-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 4-chloropyridine-3-sulfonamide with N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, followed by conversion with hydrazine hydrate to yield the corresponding 1,2,4-triazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrazine Hydrate: Used in the synthesis of the triazole ring.

    Transition Metal Salts: Utilized in the formation of coordination complexes.

Major Products Formed

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds derived from 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine. A series of derivatives were synthesized and evaluated for their efficacy against various Candida species. Notably, some compounds exhibited greater antifungal activity than fluconazole, a commonly used antifungal medication:

CompoundMIC (μg/mL)Target Organism
26≤ 25Candida albicans
28≤ 25Candida krusei
36≤ 12.5Candida glabrata
35≤ 12.5Candida krusei

These findings suggest that the triazole-pyridine derivatives could serve as promising candidates for developing new antifungal therapies .

Antitubercular Activity

The compound has also been investigated for its potential against Mycobacterium tuberculosis (Mtb). A recent study focused on the synthesis of new triazole-pyridine derivatives that demonstrated significant inhibition of Mtb growth. The hit compound showed an IC50 value of 5.3 μM against the Mtb Erdman strain, indicating potent antitubercular activity:

CompoundIC50 (μM)Target Organism
Hit Compound5.3Mycobacterium tuberculosis

This highlights the potential of these compounds in addressing multidrug-resistant tuberculosis .

Coordination Chemistry

This compound has also been utilized as a ligand in coordination chemistry. Complexes formed with transition metals such as Co(II), Cd(II), and Rh(III) have been synthesized and characterized. These complexes exhibit interesting structural and electronic properties that could be harnessed for various applications, including catalysis and materials science .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole-pyridine derivatives. Modifications at specific positions on the triazole or pyridine rings can significantly influence their pharmacological properties:

  • Substituents on the triazole ring : Certain substitutions enhance antifungal activity while others may reduce it.
  • Pyridine modifications : Alterations in the pyridine structure can affect binding affinity and selectivity towards biological targets.

Case Study 1: Antifungal Derivatives

A research team synthesized a series of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives and evaluated their antifungal activity against clinical strains of Candida species. The study revealed that specific structural modifications led to enhanced potency compared to traditional antifungals like fluconazole .

Case Study 2: Antitubercular Compounds

In another study aimed at combating drug-resistant tuberculosis, a library of triazole-pyridine compounds was screened for anti-Mtb activity. The lead compound was identified through phenotypic screening and subsequently optimized to improve its efficacy while minimizing cytotoxicity to mammalian cells .

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine, particularly in its coordination complexes, involves the interaction with molecular targets such as DNA and enzymes. For example, ruthenium complexes of this compound can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The triazole moiety also allows for the formation of hydrogen bonds and coordination bonds with biological targets, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The triazolylpyridine scaffold is highly modifiable, with substitutions at the triazole or pyridine rings significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
4-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine 5-CH₃ on triazole C₈H₈N₄ 160.17 Not reported Building block for drug synthesis
4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 2,4-Cl-benzylthio, 4-Ph on triazole C₂₀H₁₄Cl₂N₄S 437.32 Not reported Antifungal activity (53.57–66.67% inhibition)
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) Butylthio, 4-Ph on triazole C₁₇H₁₉N₄S 319.43 147–149 Synthetic intermediate
3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine 5-Ph on triazole C₁₃H₁₀N₄ 222.25 Not reported Biochemical reagent
4-[5-(1-Oxido-4-pyridinyl)-1H-1,2,4-triazol-3-yl]pyridine Pyridine N-oxide C₁₁H₈N₅O 242.21 Not reported Pharmaceutical impurity (Topirastat)

Key Observations :

  • Electron-Withdrawing Groups : Chlorine substituents (e.g., 2,4-dichlorobenzylthio in ) enhance antifungal activity, likely due to increased lipophilicity and membrane penetration.
  • Bulkier Substituents : Larger groups (e.g., benzylthio or phenyl) improve biological targeting but may reduce solubility.
  • N-Oxide Derivatives : The pyridine N-oxide derivative exhibits altered electronic properties, influencing binding to enzymatic targets.
Antifungal Activity

The 2,4-dichlorobenzylthio-substituted analog (C₂₀H₁₄Cl₂N₄S) demonstrates 53.57% inhibition against Stemphylium lycopersici and 66.67% against Fusarium oxysporum, outperforming the methyl-substituted parent compound, which lacks reported antifungal efficacy .

Anticancer Activity

β-Carboline derivatives fused with triazolylpyridine moieties (e.g., compound 9 in ) show potent activity against HepG2 and A549 cell lines, with IC₅₀ values comparable to Adriamycin. The triazolylpyridine core likely enhances DNA intercalation or kinase inhibition.

Receptor Agonism

Bulkier analogs, such as APJ receptor agonists (e.g., AM-8123 in ), utilize triazolylpyridine as a scaffold for optimizing binding to G-protein-coupled receptors. Substituents like sulfonamide and methoxyphenyl improve affinity and metabolic stability.

Stability and Formulation

Crystalline forms of analogs (e.g., ) exhibit improved stability and lower hygroscopicity compared to amorphous forms. The methyl-substituted parent compound, while stable, may require formulation adjustments for drug delivery due to its simpler structure.

Biological Activity

Overview

4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a 5-methyl-1H-1,2,4-triazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture.

The biological activity of this compound is largely attributed to its ability to form coordination complexes with metal ions. These complexes have been shown to exhibit significant anticancer properties against various cancer cell lines, including human ovarian cancer cells. The compound acts by interacting with specific biochemical pathways that are crucial for cellular proliferation and survival.

Anticancer Properties

Research indicates that derivatives of this compound can inhibit the growth of cancer cells. For instance, studies have demonstrated that similar triazole-pyridine derivatives display cytotoxic effects on human ovarian cancer cell lines, suggesting a promising avenue for anticancer drug development .

Antifungal Activity

In addition to anticancer properties, this compound has shown potential antifungal activity. A series of related compounds were synthesized and evaluated against fungal strains such as Candida albicans and Rhodotorula mucilaginosa. Many of these derivatives exhibited greater efficacy than fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. The presence of the 5-methyl group on the triazole ring influences both the electronic properties and steric interactions of the compound. This unique substitution pattern enhances its binding affinity to biological targets compared to other triazole derivatives .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various triazole-pyridine derivatives on ovarian cancer cell lines. The findings indicated that certain complexes formed with ruthenium demonstrated significant cytotoxicity, with IC50 values in the low micromolar range .

Study 2: Antifungal Efficacy

Another study focused on synthesizing novel pyridine-sulfonamide derivatives containing triazole substituents. These compounds were tested against multiple fungal strains. Results showed that some derivatives had MIC values significantly lower than those of standard antifungal agents like fluconazole, highlighting their potential as effective antifungal treatments .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameActivity TypeMIC (µg/mL)Reference
FluconazoleAntifungal≤ 100
Compound AAntifungal≤ 25
Compound BAnticancerIC50 = 5.3

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine

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